molecular formula C19H19ClFNO B5104417 4-benzyl-1-(2-chloro-6-fluorobenzoyl)piperidine

4-benzyl-1-(2-chloro-6-fluorobenzoyl)piperidine

Cat. No. B5104417
M. Wt: 331.8 g/mol
InChI Key: YWYVRVHKIGOKOL-UHFFFAOYSA-N
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Description

4-benzyl-1-(2-chloro-6-fluorobenzoyl)piperidine is a synthetic compound that belongs to the class of piperidine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and neuroscience.

Mechanism of Action

The mechanism of action of 4-benzyl-1-(2-chloro-6-fluorobenzoyl)piperidine is primarily mediated through its interaction with dopamine receptors in the brain. This compound acts as a partial agonist of dopamine receptors, which results in the modulation of dopamine signaling pathways. The precise mechanism of action of this compound is still under investigation, and further research is needed to fully understand its pharmacological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-benzyl-1-(2-chloro-6-fluorobenzoyl)piperidine are complex and varied, depending on the specific biological system and experimental conditions. In general, this compound has been shown to modulate dopamine signaling pathways, which can lead to changes in neurotransmitter release, synaptic plasticity, and behavioral responses. Moreover, this compound has also been shown to have effects on other neurotransmitter systems, including glutamate and GABA, which may contribute to its overall pharmacological effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-benzyl-1-(2-chloro-6-fluorobenzoyl)piperidine in laboratory experiments is its high potency and selectivity for dopamine receptors. This compound has been shown to have high affinity for dopamine receptors, which makes it a useful tool for studying the function of these receptors in the brain. However, one of the limitations of using this compound is its potential for off-target effects, particularly at high concentrations. Moreover, the precise pharmacokinetic properties of this compound are still not well understood, which may limit its usefulness in certain experimental settings.

Future Directions

There are several future directions for research on 4-benzyl-1-(2-chloro-6-fluorobenzoyl)piperidine. One area of interest is the development of new drugs based on this compound, with improved pharmacokinetic properties and reduced off-target effects. Moreover, further research is needed to fully understand the mechanism of action of this compound, particularly in relation to its effects on other neurotransmitter systems. Additionally, this compound may have potential applications in the treatment of other neurological disorders, beyond those currently being investigated. Overall, 4-benzyl-1-(2-chloro-6-fluorobenzoyl)piperidine represents a promising area of research with potential applications in various fields of science.

Synthesis Methods

The synthesis of 4-benzyl-1-(2-chloro-6-fluorobenzoyl)piperidine involves a multi-step process that includes the reaction of 2-chloro-6-fluorobenzoyl chloride with piperidine, followed by the addition of benzyl bromide. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

4-benzyl-1-(2-chloro-6-fluorobenzoyl)piperidine has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In neuroscience, this compound has been used as a tool to study the function of dopamine receptors in the brain. Moreover, this compound has also been studied for its potential applications in drug development, particularly in the design of new drugs with improved pharmacokinetic properties.

properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(2-chloro-6-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFNO/c20-16-7-4-8-17(21)18(16)19(23)22-11-9-15(10-12-22)13-14-5-2-1-3-6-14/h1-8,15H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYVRVHKIGOKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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